7-Deaza-7-propargylamino-ddGTP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Deaza-7-propargylamino-2’,3’-dideoxyguanosine-5’-triphosphate is a modified nucleotide analog of dideoxyguanosine triphosphate. This compound is particularly significant in the field of molecular biology and biochemistry due to its unique properties that make it useful in various applications such as gene sequencing and polymerase chain reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Deaza-7-propargylamino-2’,3’-dideoxyguanosine-5’-triphosphate involves multiple steps, starting from the appropriate guanosine analogThe reaction conditions typically involve the use of protecting groups to ensure selective reactions at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
7-Deaza-7-propargylamino-2’,3’-dideoxyguanosine-5’-triphosphate undergoes various chemical reactions, including:
Substitution Reactions: The propargylamino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The conditions vary depending on the specific reaction but often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of the original compound .
Scientific Research Applications
7-Deaza-7-propargylamino-2’,3’-dideoxyguanosine-5’-triphosphate has a wide range of applications in scientific research:
Gene Sequencing: It is used as a key building block in next-generation sequencing technologies.
Polymerase Chain Reactions: The compound is used in PCR to study DNA replication and repair mechanisms.
Biomedical Research: It is employed in the study of viral infections and genetic disorders due to its inhibitory properties.
Fluorescent Labeling: The compound can be labeled with various fluorescent dyes for use in imaging and diagnostic applications.
Mechanism of Action
The mechanism of action of 7-Deaza-7-propargylamino-2’,3’-dideoxyguanosine-5’-triphosphate involves its incorporation into DNA strands during replication. The absence of a 3’-hydroxyl group prevents further elongation of the DNA strand, effectively terminating DNA synthesis. This property is exploited in sequencing and PCR applications to generate fragments of varying lengths for analysis .
Comparison with Similar Compounds
Similar Compounds
Dideoxyguanosine Triphosphate (ddGTP): A similar compound used in DNA sequencing but lacks the propargylamino modification.
7-Deaza-dGTP: Another analog used in sequencing with a different modification at the 7-position.
Uniqueness
The unique propargylamino modification at the 7-position of 7-Deaza-7-propargylamino-2’,3’-dideoxyguanosine-5’-triphosphate provides distinct properties that enhance its utility in various applications. This modification allows for the attachment of fluorescent dyes, making it particularly useful in imaging and diagnostic applications .
Biological Activity
7-Deaza-7-propargylamino-ddGTP is a modified nucleotide analog of dideoxyguanosine triphosphate (ddGTP) that has garnered attention for its potential applications in molecular biology, particularly in gene sequencing and DNA synthesis. This compound features a unique propargylamino group at the 7-position of the purine base, which significantly alters its interaction with DNA polymerases and other enzymes involved in nucleic acid synthesis.
The chemical structure of this compound can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C12H15N5O3P |
Molecular Weight | 303.24 g/mol |
CAS Number | 114748-61-7 |
IUPAC Name | 7-deaza-7-propargylamino-2',3'-dideoxyguanosine 5'-triphosphate |
The mechanism of action of this compound involves its incorporation into DNA during synthesis by DNA polymerases. The presence of the propargylamino group allows for enhanced binding affinity to the active site of polymerases, which can lead to improved efficiency in DNA sequencing reactions. Research indicates that this compound can serve as a terminator in DNA synthesis, effectively halting elongation at specific points when incorporated into the growing DNA strand .
Enzyme Interactions
Studies have demonstrated that this compound exhibits unique interactions with various DNA polymerases. For instance, it has been shown to have altered selectivity and incorporation rates compared to natural nucleotides. The propargylamino modification allows for better accommodation within the enzyme's active site, which can enhance the overall efficiency of nucleotide incorporation during DNA synthesis .
Case Studies
- DNA Sequencing Applications : In a study conducted by Seela et al., it was found that the incorporation of this compound into sequencing reactions resulted in improved signal intensity and clarity compared to standard ddGTP. This was attributed to its enhanced binding properties and stability during the sequencing process .
- Polymerase Selectivity : Research comparing various dye-labeled terminators indicated that this compound showed less variability in peak heights during sequencing, suggesting a more uniform incorporation pattern across different conditions . This property makes it particularly useful for high-throughput sequencing technologies.
Comparative Analysis
A comparative analysis of this compound with other nucleotide analogs reveals several advantages:
Feature | This compound | Standard ddGTP |
---|---|---|
Incorporation Efficiency | Higher | Moderate |
Binding Affinity | Enhanced | Standard |
Termination Capability | Effective | Variable |
Signal Intensity in Sequencing | High | Moderate |
Properties
Molecular Formula |
C14H20N5O12P3 |
---|---|
Molecular Weight |
543.26 g/mol |
IUPAC Name |
[[(2S,5R)-5-[2-amino-5-(3-aminoprop-1-ynyl)-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-7-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C14H20N5O12P3/c15-5-1-2-8-6-19(12-11(8)13(20)18-14(16)17-12)10-4-3-9(29-10)7-28-33(24,25)31-34(26,27)30-32(21,22)23/h6,9-10H,3-5,7,15H2,(H,24,25)(H,26,27)(H2,21,22,23)(H3,16,17,18,20)/t9-,10+/m0/s1 |
InChI Key |
LJJGDWYGTRBWBZ-VHSXEESVSA-N |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=C(C3=C2N=C(NC3=O)N)C#CCN |
Canonical SMILES |
C1CC(OC1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=C(C3=C2N=C(NC3=O)N)C#CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.